

# In-Depth Technical Guide to the Pharmacokinetics of Oral Amezalpat (TPST-1120)

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Amezalpat (TPST-1120) is an investigational, orally administered, small molecule that acts as a selective antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] PPARα is a transcription factor that plays a crucial role in the regulation of fatty acid oxidation (FAO) and inflammation, processes that are often dysregulated in cancerous cells to support their growth and survival.[1][4] Developed by Tempest Therapeutics, Amezalpat is being evaluated in clinical trials for the treatment of various advanced solid tumors, most notably hepatocellular carcinoma (HCC).[2][5][6] This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral Amezalpat, details of the experimental protocols used in its clinical evaluation, and a visualization of its mechanistic pathways.

### **Pharmacokinetic Profile**

Limited pharmacokinetic data for **Amezalpat** is publicly available from the first-in-human Phase I clinical trial (NCT03829436).[4][7] This study evaluated the safety, tolerability, and pharmacokinetics of **Amezalpat** as a monotherapy and in combination with nivolumab in patients with advanced solid tumors.[4][8]

# **Data Summary**



While specific quantitative values for key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life have not been detailed in the available literature, the Phase I trial publication confirms that plasma concentrations of TPST-1120 were quantified and subjected to noncompartmental analysis.[4] The study established a dose of 1200 mg administered daily in subsequent clinical evaluations.

Table 1: Summary of Amezalpat Oral Pharmacokinetic Parameters

| Parameter                   | Value                               | Study Population                             |
|-----------------------------|-------------------------------------|--|
| Route of Administration     | Oral                                | Patients with advanced solid tumors          |
| Dosing Regimen (Phase 1b/2) | 1200 mg daily                       | Patients with unresectable or metastatic HCC |
| Pharmacokinetic Analysis    | Noncompartmental analysis performed | Patients with advanced solid tumors          |

| Quantitative Data | Not publicly available | N/A |

# Experimental Protocols Phase I Clinical Trial (NCT03829436) Methodology

The primary source of human pharmacokinetic data for **Amezalpat** is the Phase I, open-label, dose-escalation study.[4][8]

#### Study Design:

- Monotherapy Arm: Patients with advanced solid tumors received escalating oral doses of Amezalpat.
- Combination Therapy Arm: Patients with specific cancer types received Amezalpat in combination with the immune checkpoint inhibitor nivolumab.[4]

Pharmacokinetic Sampling and Analysis:



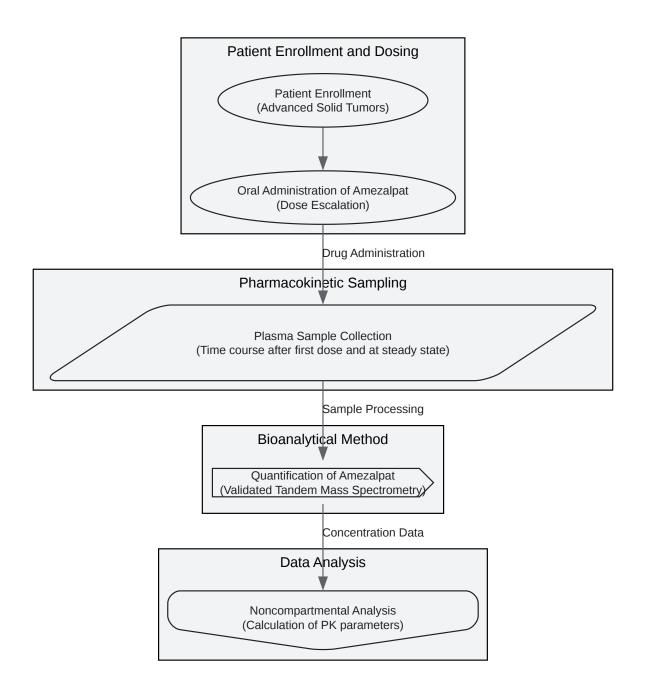




- Plasma samples were collected from patients to quantify the concentrations of TPST-1120.
- A validated tandem mass spectrometry assay was employed for the quantification of plasma drug levels.
- Pharmacokinetic parameters were determined using noncompartmental analysis of the observed plasma concentration-time data following the initial dose and at a steady state on day 8 of treatment.[4]

Below is a workflow diagram illustrating the pharmacokinetic assessment protocol in the Phase I clinical trial.





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Caption: Experimental workflow for pharmacokinetic analysis of **Amezalpat** in the Phase I clinical trial.



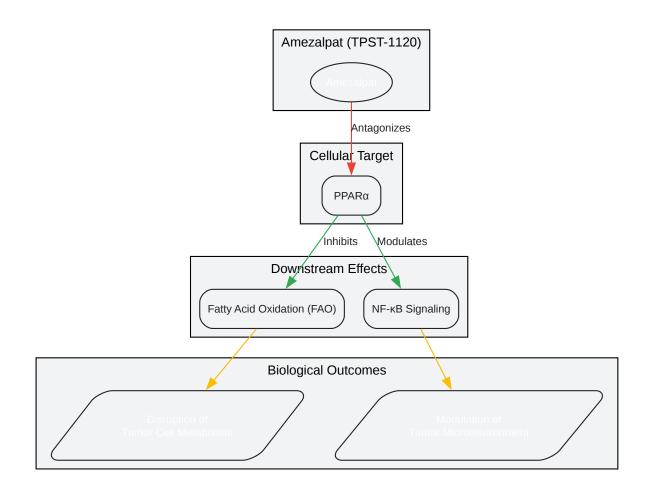
# **Mechanism of Action and Signaling Pathways**

Amezalpat functions as a competitive antagonist of PPARα.[1] In cancer cells, PPARα is often overexpressed and promotes fatty acid oxidation (FAO), a metabolic pathway that provides energy and building blocks for rapidly dividing cells. By inhibiting PPARα, Amezalpat is designed to disrupt tumor cell metabolism.[3] Furthermore, Amezalpat has been shown to modulate the tumor microenvironment by affecting immune-suppressive cells that are also dependent on FAO.[6][9]

A key signaling pathway influenced by PPARα is the nuclear factor-kappa B (NF-κB) pathway. PPARα activation can suppress NF-κB signaling, which has complex roles in inflammation and cancer. As an antagonist, **Amezalpat** may reverse this suppression, leading to a more proinflammatory tumor microenvironment that can enhance anti-tumor immune responses.

The following diagram illustrates the proposed mechanism of action of **Amezalpat**.





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Caption: Proposed mechanism of action of **Amezalpat** as a PPARα antagonist.

# Conclusion

The development of oral **Amezalpat** as a novel anti-cancer agent targeting PPARα is a promising strategy. While the currently available pharmacokinetic data from its Phase I clinical trial is limited in its public detail, the study has established a foundation for its ongoing clinical evaluation. The experimental protocols for pharmacokinetic assessment followed standard industry practices. Further publication of detailed pharmacokinetic parameters will be crucial for a complete understanding of its clinical pharmacology. The mechanism of action, involving the



dual effects of disrupting tumor metabolism and modulating the tumor immune microenvironment through PPAR $\alpha$  antagonism, provides a strong rationale for its continued investigation in oncology.

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